molecular formula C13H10FN5OS B4524893 N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4524893
M. Wt: 303.32 g/mol
InChI Key: CCJIAKNYAUVROH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a thioacetamide moiety substituted with a 4-fluorophenyl group. Its structure combines a [1,2,4]triazolo[4,3-b]pyridazine scaffold—a bicyclic system with nitrogen-rich aromaticity—and a sulfur-containing acetamide side chain.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJIAKNYAUVROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazolopyridazine ring can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanylacetamide linkage provides stability and solubility.

Comparison with Similar Compounds

4-Ethoxyphenyl Analog

  • Compound : 2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 721964-51-8)
  • Key Differences : The triazolo-pyridazine core bears a 4-ethoxyphenyl group at position 3 instead of hydrogen or smaller substituents.

3-Methyltriazolo-pyridazine Derivatives

  • Compound : N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 894067-38-0)
  • Key Differences : A methyl group replaces the sulfur-linked acetamide side chain, and the 4-fluorophenyl group is absent.
  • Impact : The methyl group reduces steric hindrance, possibly increasing binding affinity to flat enzymatic pockets (e.g., ATP-binding sites in kinases). However, the absence of the fluorophenyl group may diminish selectivity for fluorine-sensitive targets .

Modifications in the Acetamide Side Chain

Chloro-Fluorophenyl Substitution

  • Compound : 2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide (CAS: 1775354-28-3)
  • Key Differences : The acetamide side chain is substituted with a 2-chloro-6-fluorophenyl group, and the triazolo-pyridazine core includes a 4-methylphenyl substituent.
  • Predicted pKa (13.07 ± 0.46) suggests moderate basicity, which may influence solubility and ionization under physiological conditions .

Pyridine and Thiazine Hybrids

  • Compound : N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide (CAS: 891115-66-5)
  • Key Differences : The fluorophenyl group is replaced with a pyridinyl-thiazine hybrid.
  • Impact : The pyridine-thiazine moiety introduces additional hydrogen-bonding sites and aromaticity, which could improve interactions with nucleic acids or metalloenzymes. However, the larger structure may reduce bioavailability .

Pharmacological and Physicochemical Data

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Predicted pKa Density (g/cm³)
Target Compound C₁₄H₁₁FN₆OS 354.37 4-fluorophenyl, thioacetamide Not reported Not reported
721964-51-8 C₂₁H₁₉FN₆O₂S 446.48 4-ethoxyphenyl, thioacetamide Not reported Not reported
1775354-28-3 C₂₁H₁₇ClFN₅O 409.84 2-chloro-6-fluorophenyl, methylphenyl 13.07 ± 0.46 1.39 ± 0.1
891115-66-5 C₂₂H₁₆N₆OS 412.48 Pyridinyl-thiazine hybrid Not reported Not reported

Notes:

  • The target compound’s lower molecular weight (354.37) compared to analogs (e.g., 446.48 in ) suggests better compliance with Lipinski’s rule of five for drug-likeness.
  • Chloro-fluorophenyl derivatives (e.g., ) exhibit higher density, correlating with compact molecular packing and possibly crystalline stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

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